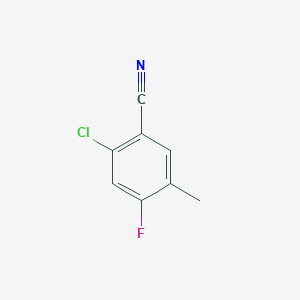
2-Chloro-4-fluoro-5-methylbenzonitrile
Overview
Description
“2-Chloro-4-fluoro-5-methylbenzonitrile” is a chemical compound with the CAS Number: 924626-79-9 . It has a molecular weight of 169.59 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-fluoro-5-methylbenzonitrile” is 1S/C8H5ClFN/c1-5-2-6 (4-11)7 (9)3-8 (5)10/h2-3H,1H3 . This indicates that the molecule consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“2-Chloro-4-fluoro-5-methylbenzonitrile” is a solid at ambient temperature .Scientific Research Applications
Synthesis and Production
2-Chloro-4-fluoro-5-methylbenzonitrile has been explored as a raw material in various synthesis processes. For instance, it is utilized in the synthesis of 3-fluoro-4-methylbenzonitrile, a compound of significance in developing new pesticides. The process involves multiple reaction steps, including nitrification, diazotization, fluorination, reduction, and oxidation, yielding a product that is easy to control and possesses a high productivity rate (Min, 2006).
Spectroscopic Studies
Spectroscopic techniques like FT-IR and FT-Raman have been employed to study molecules similar to 2-Chloro-4-fluoro-5-methylbenzonitrile. For instance, the molecular structure, vibrational spectra, and non-linear optics (NLO) properties of 5-fluoro-2-methylbenzonitrile (5F2MLBN) have been examined. The study provides insights into the molecular geometry, harmonic vibrational frequencies, and bonding features of such compounds (Kumar & Raman, 2017).
Reactivity Studies
The reactivity of various derivatives of benzonitriles, including those similar to 2-Chloro-4-fluoro-5-methylbenzonitrile, has been a subject of interest. For example, the meta-halo-3-methylbenzonitrile derivatives have been synthesized and their reactivity towards aromatic nucleophilic substitution was investigated using a microwave system, revealing a significant order of reactivity of the leaving groups (Guo et al., 2008).
Structural and Energetic Studies
The structural and electronic properties of compounds like 2-Chloro-4-fluoro-5-methylbenzonitrile have been explored through studies focusing on geometric structure, vibrational spectra, and electronic transitions. Density Functional Theory (DFT) and other computational methods are often used to predict geometric parameters, study stability, and investigate molecular properties (Ajaypraveenkumar, Raman, & Sebastian, 2017).
properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSHKNJRSFGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-methylbenzonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)
![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)
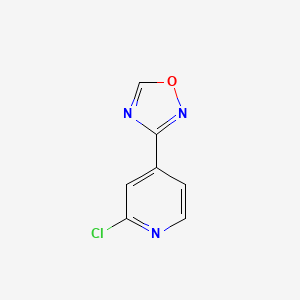
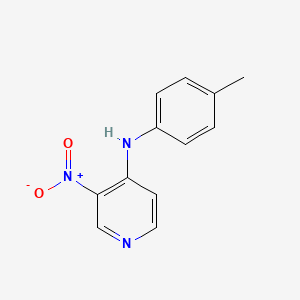
![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)

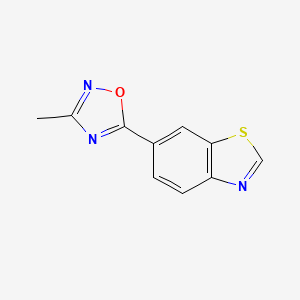
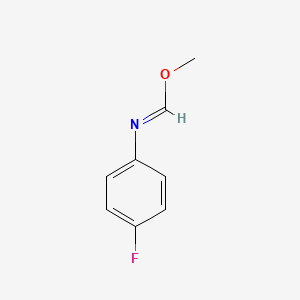
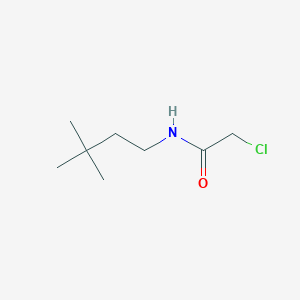
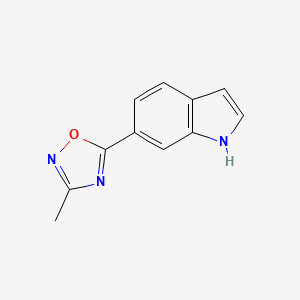

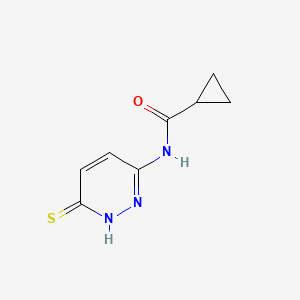
![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)
![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)